

An In-depth Technical Guide to TFAX 594, SE: Photostability and Brightness

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye TFAX 594, SE, with a specific focus on its photophysical properties and the experimental protocols necessary for its application. TFAX 594, SE is an amine-reactive red fluorescent dye recognized for its bright and photostable conjugates, making it a valuable tool in various life science applications.[1][2] It is insensitive to pH in the 4-10 range and is suitable for flow cytometry, 2-photon excitation microscopy, and super-resolution microscopy techniques like dSTORM.[1][2]

Data Presentation: Core Photophysical Properties

The efficacy of a fluorophore is primarily determined by its brightness and its resistance to photobleaching. TFAX 594, SE has been developed to provide a strong, stable signal for sensitive and long-term imaging experiments.

Brightness Data

The brightness of a fluorescent dye is a product of its molar extinction coefficient (its efficiency in absorbing photons) and its fluorescence quantum yield (its efficiency in converting absorbed photons into emitted light). TFAX 594, SE is characterized by a high extinction coefficient and quantum yield, resulting in exceptionally bright conjugates.[3]



Parameter	Value
Excitation Maximum (λabs)	~590 nm
Emission Maximum (λem)	~617 - 660 nm
Molar Extinction Coefficient (ε)	92,000 M-1cm-1
Fluorescence Quantum Yield (φ)	0.66
Reactive Group	N-hydroxysuccinimidyl (NHS) ester
Reactivity	Primary amines

Photostability Data

Photostability refers to a fluorophore's ability to resist photochemical degradation upon exposure to excitation light. While specific quantitative photostability metrics for TFAX 594, SE are not readily available in published literature, it is consistently described as forming highly photostable conjugates with proteins and antibodies. Its performance characteristics are often compared to those of Alexa Fluor® 594, a dye renowned for its high photostability, which allows for more time to capture images during demanding fluorescence microscopy experiments.

Property	Description	Reference
Photostability	Forms highly photostable conjugates suitable for imaging applications requiring prolonged or intense light exposure.	
pH Sensitivity	Insensitive to pH over a broad range (pH 4-10), ensuring stable fluorescence in various biological buffers.	

Experimental Protocols



Detailed and consistent methodologies are critical for reproducible results. The following sections provide protocols for protein labeling and for assessing the photostability of the resulting conjugates.

Protein Labeling Protocol with TFAX 594, SE

This protocol details the covalent labeling of proteins via primary amines (e.g., lysine residues) using the N-hydroxysuccinimidyl (NHS) ester of TFAX 594.

2.1.1 Materials Required:

- Protein of interest (2-10 mg/mL in an amine-free buffer like PBS)
- TFAX 594, SE
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25 gel filtration column)
- Phosphate-buffered saline (PBS), pH 7.4, for elution

2.1.2 Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
 - Adjust the protein concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH ~8.3). Protein concentrations below 2 mg/mL can decrease labeling efficiency.
- Prepare the Dye Stock Solution:
 - Allow the vial of TFAX 594, SE to warm to room temperature before opening.
 - Add anhydrous DMSO to the vial to prepare a 10 mM stock solution. Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared immediately before use



as NHS esters are moisture-sensitive.

- Perform the Labeling Reaction:
 - While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution. A dye-to-protein molar ratio between 9:1 and 15:1 is a common starting point, but this should be optimized for each specific protein.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Load the reaction mixture onto the column and elute with PBS. The first colored fraction to elute will be the dye-protein conjugate.
- Determine the Degree of Labeling (DOL) (Optional but Recommended):
 - Measure the absorbance of the purified conjugate at 280 nm (A280) and at the dye's absorbance maximum (~590 nm, Amax).
 - Calculate the protein concentration and DOL using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
- Storage:
 - Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to 5-10 mg/mL) and 0.01-0.03% sodium azide, or add glycerol to 50% and store at -20°C.

Protocol for Photostability Assessment

This protocol provides a method to quantify the photostability of TFAX 594, SE-labeled proteins by measuring the rate of photobleaching.

2.2.1 Sample Preparation:



- Prepare the fluorescently labeled protein conjugate in a relevant buffer or mounted on a microscope slide, simulating experimental conditions.
- Prepare a control sample protected from light (e.g., wrapped in aluminum foil).

2.2.2 Instrumentation:

- Fluorescence microscope equipped with a stable light source (e.g., laser or arc lamp).
- Appropriate filter set for TFAX 594 (e.g., Texas Red filter set).
- A camera capable of time-lapse imaging.

2.2.3 Procedure:

- Microscopy Setup:
 - Place the sample on the microscope stage.
 - Use consistent instrument settings (e.g., light source intensity, objective, exposure time)
 for all measurements to ensure comparability.
- Time-Lapse Imaging:
 - Focus on a region of interest containing the labeled sample.
 - Acquire a time-lapse series of images under continuous illumination. The time interval should be chosen to adequately capture the decay in fluorescence intensity.
- Data Analysis:
 - Measure the mean fluorescence intensity of the region of interest for each image in the time series.
 - Plot the normalized fluorescence intensity against time.
 - Determine the photobleaching half-life (t1/2), which is the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer half-life indicates greater

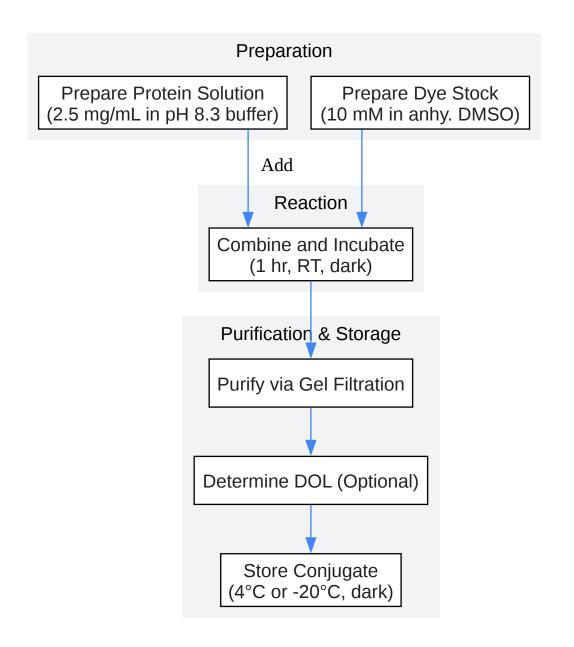


photostability.

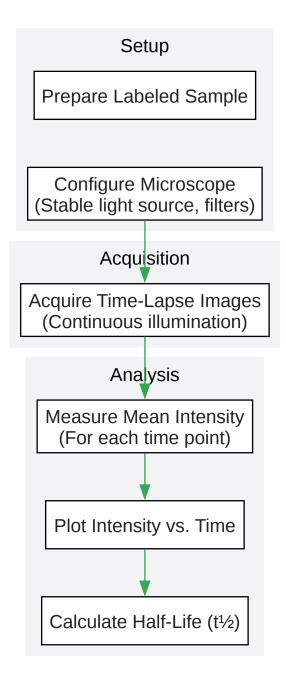
Visualizations: Workflows and Relationships

Diagrams created using the DOT language to illustrate key processes and concepts related to TFAX 594, SE.

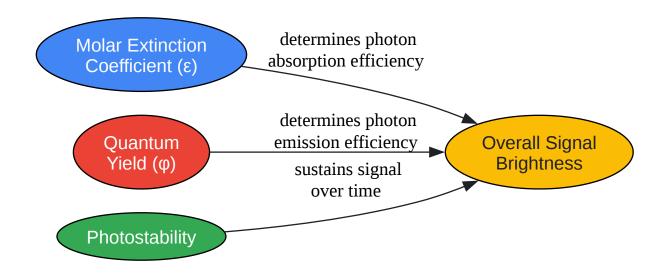












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